
Loribid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loracarbef monohydrate is an organic molecular entity.
科学的研究の応用
Clinical Applications
1. Treatment of Respiratory Infections
Loracarbef has been extensively studied for its effectiveness in treating acute maxillary sinusitis and acute otitis media. Clinical trials have demonstrated that it is comparable in efficacy to other antibiotics such as amoxicillin-clavulanate and doxycycline. For instance, a study comparing Loracarbef with these antibiotics showed an overall clinical success rate of 64.3% in treating acute maxillary sinusitis caused by pathogens like Streptococcus pneumoniae and Haemophilus influenzae .
2. Urinary Tract Infections
Loracarbef is indicated for uncomplicated urinary tract infections caused by Escherichia coli and Staphylococcus saprophyticus. However, it is important to note that its bacterial eradication rates are lower compared to some other antibiotic classes, which should be considered when selecting an antimicrobial therapy .
Pharmacokinetics
Loracarbef exhibits a relatively short elimination half-life of approximately 1 hour in patients with normal renal function. This half-life can be significantly prolonged in patients with varying degrees of renal impairment, ranging from 5.6 hours in moderate impairment to about 32 hours in severe cases . This pharmacokinetic profile necessitates careful dosage adjustments based on renal function.
Safety Profile and Adverse Effects
While Loracarbef is generally well-tolerated, there have been reports of severe adverse reactions, including immune thrombocytopenia. A notable case involved a 56-year-old female who developed acute thrombocytopenia after receiving Loracarbef for an upper respiratory infection. The condition improved following the withdrawal of the drug and administration of corticosteroids . This highlights the importance of monitoring for potential hematological side effects during treatment.
Case Studies
Case Study 1: Efficacy in Maxillary Sinusitis
A clinical trial involving 372 evaluable patients treated with Loracarbef for acute bacterial maxillary sinusitis demonstrated comparable efficacy to amoxicillin-clavulanate and doxycycline. The study provided insights into the drug's effectiveness against common pathogens associated with sinus infections .
Case Study 2: Immune Thrombocytopenia
The first documented case of Loracarbef-induced immune thrombocytopenia was reported in a patient who experienced severe thrombocytopenia after treatment with the antibiotic. This case underlines the need for vigilance regarding hematological adverse events associated with Loracarbef usage .
特性
分子式 |
C16H18ClN3O5 |
---|---|
分子量 |
367.78 g/mol |
IUPAC名 |
7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10?,11-,12?;/m1./s1 |
InChIキー |
GPYKKBAAPVOCIW-HZKXUOCSSA-N |
SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |
異性体SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O |
正規SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。